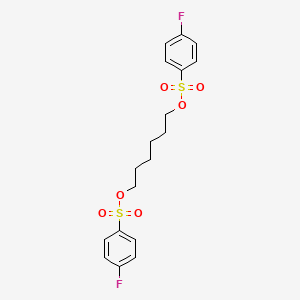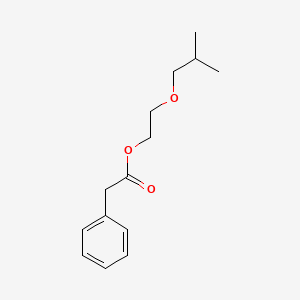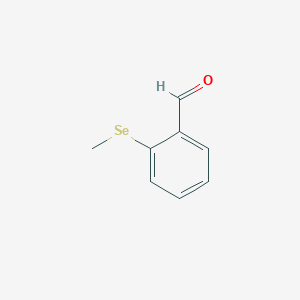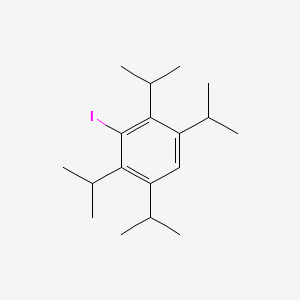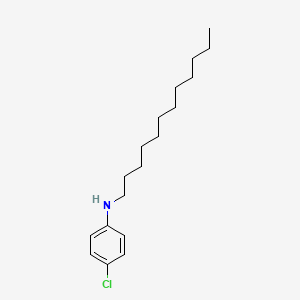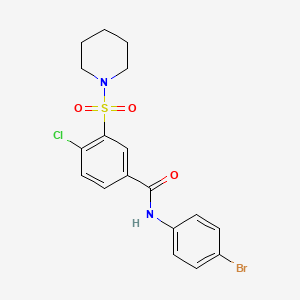
3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione is an organic compound with the molecular formula C12H12Cl2N2O2 It is a derivative of pyrrolidine and is characterized by the presence of two chlorine atoms, two methyl groups, and a phenyl group attached to the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione typically involves the reaction of 3,3-dichloro-1,4-dimethyl-4-phenylpyrrolidine with an appropriate oxidizing agent. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent in an acidic medium. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of less chlorinated or dechlorinated products.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of normal cellular functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione: Characterized by the presence of two chlorine atoms, two methyl groups, and a phenyl group.
This compound: Similar structure but with different substituents or functional groups.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of chlorine atoms and a phenyl group may enhance its reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5685-29-0 |
|---|---|
Molekularformel |
C12H11Cl2NO2 |
Molekulargewicht |
272.12 g/mol |
IUPAC-Name |
3,3-dichloro-1,4-dimethyl-4-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H11Cl2NO2/c1-11(8-6-4-3-5-7-8)9(16)15(2)10(17)12(11,13)14/h3-7H,1-2H3 |
InChI-Schlüssel |
WRIFYWIRHXQWQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)C1(Cl)Cl)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



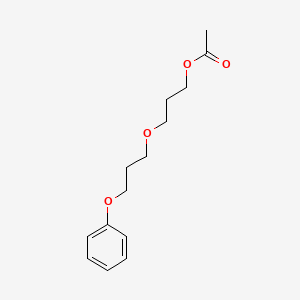


![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
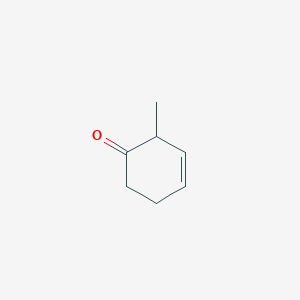
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
